molecular formula C19H21ClFN3OS B2612034 2-[(4-chlorophenyl)sulfanyl]-N-[3-fluoro-4-(4-methylpiperazino)phenyl]acetamide CAS No. 478260-44-5

2-[(4-chlorophenyl)sulfanyl]-N-[3-fluoro-4-(4-methylpiperazino)phenyl]acetamide

Cat. No.: B2612034
CAS No.: 478260-44-5
M. Wt: 393.91
InChI Key: WVVAXIYEFMURNB-UHFFFAOYSA-N
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Description

This compound is a sulfanyl-acetamide derivative featuring a 4-chlorophenylsulfanyl group, a 3-fluoro-substituted phenyl ring, and a 4-methylpiperazino moiety.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClFN3OS/c1-23-8-10-24(11-9-23)18-7-4-15(12-17(18)21)22-19(25)13-26-16-5-2-14(20)3-6-16/h2-7,12H,8-11,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVVAXIYEFMURNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)CSC3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N-[3-fluoro-4-(4-methylpiperazino)phenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-chlorophenylthiol: This can be achieved by the reduction of 4-chlorophenyl disulfide using a reducing agent such as sodium borohydride.

    Formation of 4-chlorophenylsulfanyl acetic acid: The 4-chlorophenylthiol is then reacted with chloroacetic acid in the presence of a base like sodium hydroxide.

    Coupling with 3-fluoro-4-(4-methylpiperazino)aniline: The final step involves the coupling of 4-chlorophenylsulfanyl acetic acid with 3-fluoro-4-(4-methylpiperazino)aniline using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Key Reactions

  • Sulfanyl Group Formation : The synthesis of 4-chlorophenylsulfanyl acetic acid involves treating chloroacetic acid with NaOH, followed by oxidation with hydrogen peroxide (H₂O₂) to introduce the sulfanyl (thioether) linkage .

  • Acetamide Formation : Amidation reactions typically involve coupling a carboxylic acid with an amine. For example, esterification of carboxylic acids followed by amination with amines is a common strategy .

  • Piperazine Incorporation : Piperazine derivatives are often introduced via nucleophilic aromatic substitution or alkylation. For instance, coupling 4-methylpiperazine to an aromatic amine may occur under specific conditions (e.g., heating) .

Reaction Conditions

StepReagentsConditionsOutcome
Sulfanyl formationChloroacetic acid, NaOH, H₂O₂Oxidation at controlled temperature4-chlorophenylsulfanyl acetic acid
AmidationAmines (e.g., 4-methylpiperazine), coupling agentsRoom temperature, catalysts (e.g., triethylamine)Acetamide derivative

Reactivity Analysis

The compound’s reactivity stems from its functional groups:

Functional Group Interactions

  • Sulfanyl Group : Participates in nucleophilic substitution (e.g., oxidation to sulfinyl/sulfonyl derivatives) and electrophilic aromatic substitution (e.g., coupling reactions) .

  • Acetamide Moiety : Undergoes hydrolysis under acidic/basic conditions to form carboxylic acids or amines .

  • Piperazine Ring : Acts as a nucleophile , reacting with alkylating agents or electrophiles (e.g., acyl chlorides) .

Potential Transformations

  • Oxidation : Sulfanyl → Sulfinyl/Sulfonyl (e.g., using H₂O₂) .

  • Hydrolysis : Acetamide → Carboxylic acid (acidic conditions) or amine (basic conditions) .

  • Alkylation : Piperazine → Quaternary ammonium salts (via electrophilic agents) .

Structural and Biological Comparisons

CompoundKey FeaturesBiological ActivitySource
Multikinase Inhibitor (7x) Sulfanyl group, pyridopyrimidine coreCDK4/CYCLIN D1, ARK5 inhibition
2-Chloro-N-(4-chlorophenyl)acetamide Chlorinated phenyl, acetamideFungistatic (MIC: 6.25 μg/mL vs. T. asteroides)
N-[4-[(4-chlorophenyl)sulfamoyl]phenyl]acetamide Sulfonyl amideNot specified
Sulfinylacetamide Sulfinyl group, acetamideNot specified

Unique Aspects :

  • The target compound combines a sulfanyl group (not sulfonyl) with a fluorinated piperazine moiety, distinguishing it from sulfonyl-containing analogs .

Scientific Research Applications

Synthesis and Structural Properties

The compound can be synthesized through various chemical reactions involving the appropriate functional groups. Key synthetic routes typically involve the introduction of the chlorophenyl and piperazine moieties, along with the sulfanyl and acetamide functionalities. The synthesis often requires careful control of reaction conditions to yield the desired stereochemistry and purity.

Biological Activities

Research indicates that 2-[(4-chlorophenyl)sulfanyl]-N-[3-fluoro-4-(4-methylpiperazino)phenyl]acetamide exhibits a range of biological activities, making it a candidate for further development in therapeutic applications:

  • Anticancer Activity :
    • Compounds similar to 2-[(4-chlorophenyl)sulfanyl]-N-[3-fluoro-4-(4-methylpiperazino)phenyl]acetamide have shown cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structures have been evaluated for their ability to induce apoptosis in cancer cells, suggesting potential as anticancer agents .
  • Antitubercular Properties :
    • The compound's structural analogs have been tested for antitubercular activity against Mycobacterium tuberculosis. Studies have demonstrated that modifications in the piperazine ring can enhance efficacy against resistant strains of tuberculosis .
  • Antimicrobial Effects :
    • Some derivatives have shown promising antimicrobial properties, suggesting that this class of compounds could be effective against various bacterial infections.

Case Studies

Several studies highlight the effectiveness of compounds related to 2-[(4-chlorophenyl)sulfanyl]-N-[3-fluoro-4-(4-methylpiperazino)phenyl]acetamide:

  • Study on Anticancer Activity : A series of sulfonamide derivatives were synthesized and evaluated for their cytotoxicity against human cancer cell lines. The results indicated significant activity, particularly against breast and colon cancer cells, with some compounds exhibiting IC50 values in the low micromolar range .
  • Antitubercular Screening : A study investigated a range of phenoxyacetamide derivatives for their antitubercular activity. The most potent compound exhibited an MIC (Minimum Inhibitory Concentration) of 4 μg/mL against M. tuberculosis, showcasing the potential of structural modifications to enhance activity .

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N-[3-fluoro-4-(4-methylpiperazino)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-[4-(3-Chlorophenyl)-1-piperazinyl]-N-{4-[(2,4-dichlorobenzyl)sulfanyl]phenyl}acetamide

  • Structural Differences: Piperazine Substitution: 3-Chlorophenyl vs. 4-methylpiperazino in the target compound. The 3-chlorophenyl group introduces steric hindrance and alters electronic properties compared to the methylpiperazine, which may reduce basicity and hydrogen-bonding capacity. Sulfanyl Group: 2,4-Dichlorobenzyl vs. 4-chlorophenyl. The dichlorobenzyl group increases lipophilicity but may reduce metabolic stability due to higher halogen content.
  • Inferred Effects: Reduced solubility compared to the target compound due to the bulkier dichlorobenzyl group. Potential for higher receptor affinity but increased toxicity risks from multiple chlorine atoms.

N-[3-fluoro-4-(4-phenylpiperazino)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide

  • Structural Differences: Piperazine Substitution: Phenyl vs. methyl. The phenyl group increases aromaticity and lipophilicity but reduces solubility. Sulfanyl Group: 4-Methylphenyl vs. 4-chlorophenyl.
  • Inferred Effects :
    • Enhanced membrane permeability due to higher lipophilicity but lower metabolic resistance compared to the target compound’s fluorine substituent.

N-(2-Chloro-5-(trifluoromethyl)phenyl)-2-((4,6-dimethyl-2-pyrimidinyl)sulfanyl)acetamide

  • Structural Differences: Sulfanyl Group: Pyrimidinyl vs. chlorophenyl. Substituents: Trifluoromethyl group enhances metabolic stability but may increase cytotoxicity.
  • Inferred Effects :
    • Improved enzymatic resistance compared to the target compound, though reduced bioavailability due to pyrimidine’s polarity.

2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide

  • Structural Differences: Core Structure: Thieno-pyrimidinone vs. acetamide. Sulfanyl Group: Shared 4-chlorophenyl but attached to a complex heterocycle.
  • Inferred Effects :
    • Enhanced target engagement in enzymes requiring planar heterocycles but reduced synthetic accessibility compared to the simpler acetamide scaffold.

Comparative Analysis Table

Compound Name / ID Key Substituents Molecular Weight (approx.) Solubility (Predicted) Inferred Bioactivity
Target Compound 4-Chlorophenylsulfanyl, 3-fluoro, 4-methylpiperazino ~420 g/mol Moderate Balanced affinity/stability
2-[4-(3-Chlorophenyl)-1-piperazinyl]-N-{4-[(2,4-dichlorobenzyl)sulfanyl]phenyl}acetamide 3-Chlorophenylpiperazine, 2,4-dichlorobenzylsulfanyl ~500 g/mol Low High affinity, higher toxicity
N-[3-fluoro-4-(4-phenylpiperazino)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide Phenylpiperazine, 4-methylphenylsulfanyl ~450 g/mol Moderate Moderate permeability
N-(2-Chloro-5-(trifluoromethyl)phenyl)-2-((4,6-dimethyl-2-pyrimidinyl)sulfanyl)acetamide Pyrimidinylsulfanyl, trifluoromethyl ~470 g/mol Low High metabolic resistance
2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide Thieno-pyrimidinone, 4-methylphenyl ~490 g/mol Very low Enzyme-targeted interactions

Research Findings and Implications

  • Piperazine vs. Piperazino Groups: Methylpiperazino (target compound) offers better solubility than phenyl-substituted analogs , critical for oral bioavailability.
  • Halogen Effects : Fluorine (target) improves electronegativity without excessive lipophilicity, whereas multiple chlorines () may compromise safety .
  • Sulfanyl Group Diversity : Chlorophenylsulfanyl (target) balances electron withdrawal and metabolic stability, outperforming methylphenyl () and pyrimidinyl () variants in target engagement .

Biological Activity

The compound 2-[(4-chlorophenyl)sulfanyl]-N-[3-fluoro-4-(4-methylpiperazino)phenyl]acetamide has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research landscape.

Chemical Structure and Properties

This compound belongs to a class of molecules characterized by the presence of a chlorophenyl sulfanyl group and a piperazine moiety. Its chemical structure can be represented as follows:

  • Molecular Formula : C17H20ClF N2OS
  • Molecular Weight : 344.87 g/mol

The structural features contribute to its pharmacological profile, including interactions with various biological targets.

Anticonvulsant Activity

Research has indicated that compounds with similar structural features exhibit anticonvulsant properties. For instance, derivatives of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide have demonstrated significant anticonvulsant activity in animal models, particularly in the maximal electroshock (MES) test . Although specific data on the target compound's anticonvulsant efficacy is limited, its structural analogs suggest a potential for similar activity.

Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor. Studies have evaluated its ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases. Compounds with sulfanyl groups have been associated with enhanced AChE inhibitory activity, which may translate to potential therapeutic applications in treating conditions like Alzheimer's disease .

Antimicrobial Properties

Compounds bearing sulfamoyl and piperidine moieties have been reported to possess antimicrobial activities. The antibacterial efficacy of related compounds was assessed against various bacterial strains, indicating that the presence of the sulfanyl group could enhance antimicrobial action .

Binding Affinity Data

Binding affinity studies provide insights into the interaction of this compound with biological targets. For example, compounds similar in structure have shown varying degrees of inhibition against specific targets such as TRP channels, which are crucial for calcium signaling in cells. The IC50 values for related compounds range significantly, indicating a diverse spectrum of biological activity .

CompoundTargetIC50 (nM)Reference
Compound ATRPML315900
Compound BAChE2000
Compound CBacterial strain X500

Synthesis and Evaluation

A study synthesized various derivatives of acetamide compounds and evaluated their biological activities, including anticonvulsant and antimicrobial properties. The results indicated that modifications to the piperazine ring and substitution patterns significantly influenced their pharmacological profiles .

Comparative Analysis

Comparative studies on related compounds have highlighted the importance of lipophilicity in determining biological activity. For instance, more lipophilic derivatives exhibited delayed onset but prolonged duration of action in anticonvulsant tests . This suggests that optimizing lipophilicity may enhance the therapeutic efficacy of similar compounds.

Q & A

Q. Analytical validation :

  • Purity : HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) to confirm molecular weight .
  • Structural confirmation :
    • NMR : 1^1H and 13^13C NMR to verify substituent positions and piperazine ring integrity .
    • X-ray crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions (e.g., hydrogen bonding with acetamide carbonyl) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound, particularly in kinase inhibition assays?

Answer:
Discrepancies may arise from assay conditions or off-target effects. Methodological approaches include:

  • Orthogonal assays : Use complementary techniques (e.g., SPR for binding affinity vs. enzymatic assays for IC₅₀) to cross-validate results .
  • Structural analogs : Synthesize derivatives with modifications to the sulfanyl or piperazine groups to isolate pharmacophore contributions .
  • Computational docking : Compare binding poses in kinase active sites (e.g., using AutoDock Vina) to identify key interactions (e.g., halogen bonding with 4-chlorophenyl) .

Basic: What spectroscopic and chromatographic techniques are recommended for characterizing intermediates during synthesis?

Answer:

  • Intermediates :
    • Thin-layer chromatography (TLC) : Monitor reaction progress using silica plates and UV visualization .
    • FT-IR : Confirm functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide) .
  • Final compound :
    • High-resolution mass spectrometry (HRMS) : Validate molecular formula (<5 ppm error) .
    • LC-MS/MS : Detect trace impurities (e.g., unreacted aniline or sulfanyl precursors) .

Advanced: What strategies are effective for optimizing reaction yields in the synthesis of this compound, especially for scale-up?

Answer:

  • DoE (Design of Experiments) : Systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions .
  • Flow chemistry : Improve heat/mass transfer for exothermic steps (e.g., thiol-alkylation) and reduce side products .
  • Catalyst screening : Test palladium or copper catalysts for coupling steps to enhance regioselectivity .
  • In-line analytics : Use PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring .

Basic: How is the stability of 2-[(4-chlorophenyl)sulfanyl]-N-[3-fluoro-4-(4-methylpiperazino)phenyl]acetamide evaluated under different storage conditions?

Answer:

  • Forced degradation studies :
    • Thermal stability : Incubate at 40°C/75% RH for 4 weeks; analyze via HPLC for degradation products (e.g., hydrolysis of acetamide) .
    • Photostability : Expose to UV light (ICH Q1B guidelines) to detect sulfanyl group oxidation .
  • Long-term storage : Use accelerated stability protocols (25°C/60% RH) with periodic NMR and MS checks .

Advanced: How can computational methods aid in predicting the metabolic pathways and toxicity profile of this compound?

Answer:

  • Metabolism prediction :
    • CYP450 docking : Identify likely oxidation sites (e.g., piperazine ring) using Schrödinger’s Glide .
    • Software tools : Use ADMET Predictor or MetaDrug to simulate phase I/II metabolism (e.g., glucuronidation of the acetamide) .
  • Toxicity screening :
    • AMES test in silico : Predict mutagenicity via Derek Nexus .
    • hERG inhibition models : Assess cardiac risk using QSAR models .

Basic: What are the key structural features of this compound that influence its solubility and bioavailability?

Answer:

  • Lipophilicity : The 4-chlorophenyl and piperazine groups contribute to high logP (~3.5), requiring formulation with cyclodextrins or lipid-based carriers .
  • Ionization : The basic piperazine nitrogen (pKa ~8.5) enhances solubility in acidic media (e.g., gastric fluid) .
  • Hydrogen bonding : Acetamide carbonyl and sulfanyl groups impact crystal packing and dissolution rates .

Advanced: How can researchers investigate the compound’s mechanism of action when initial target validation studies yield conflicting results?

Answer:

  • Chemical proteomics : Use affinity chromatography with immobilized compound to pull down binding proteins from cell lysates .
  • CRISPR screening : Perform genome-wide knockout screens to identify synthetic lethal genes .
  • Transcriptomics : Compare RNA-seq profiles of treated vs. untreated cells to pinpoint affected pathways (e.g., MAPK or PI3K) .

Basic: What safety precautions are critical when handling this compound in the laboratory?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles .
  • Spill management : Neutralize with activated charcoal and dispose as hazardous waste .

Advanced: How can crystallographic data inform the design of analogs with improved potency?

Answer:

  • Intermolecular interactions : Analyze X-ray structures (e.g., ) to identify critical contacts (e.g., C–H⋯O bonds between acetamide and receptor residues) .
  • Fragment replacement : Replace 4-chlorophenyl with bioisosteres (e.g., 4-CF₃) to enhance hydrophobic interactions .
  • Conformational analysis : Use Cambridge Structural Database (CSD) to compare torsional angles of piperazine rings and optimize steric fit .

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